3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound with a unique structure that combines a chromenone core with a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps
Preparation of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Introduction of Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate leaving group on the chromenone core.
Formation of Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the chromenone core with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone core can be reduced to form a dihydrochromenone.
Substitution: The methanesulfonate ester can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanesulfonate group.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate.
Reduction: Formation of 3-(4-methoxyphenoxy)-2-methyl-4H-chromen-7-yl methanesulfonate.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity, while the methanesulfonate ester can improve its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)-propyl methanesulfonate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its combination of a chromenone core with a methanesulfonate ester group. This structure provides a balance of chemical reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(19)15-9-8-14(10-16(15)23-11)25-26(3,20)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMEHPVAPKRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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